![molecular formula C20H16N2 B11545025 Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino-](/img/structure/B11545025.png)
Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- is a complex nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- can be achieved through a multi-component reaction. One efficient method involves the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile and p-toluenesulfonic acid (p-TSA) as a catalyst. The reaction is typically carried out in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of magnetically recoverable nano-catalysts can enhance the efficiency and sustainability of the process by allowing easy separation and reuse of the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development and other biological studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indeno[2,1-c]quinoline: Another nitrogen-containing heterocyclic compound with similar structural features.
Hydroisoquinoline derivatives: These compounds share some structural similarities and exhibit comparable biological activities.
Uniqueness
Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- is unique due to its specific substitution pattern and the presence of the phenylimino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H16N2 |
---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
3,7-dimethyl-N-phenylindeno[2,1-c]pyridin-9-imine |
InChI |
InChI=1S/C20H16N2/c1-13-8-9-16-17-11-14(2)21-12-19(17)20(18(16)10-13)22-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI-Schlüssel |
AUEADQYQIGHBSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(C2=NC4=CC=CC=C4)C=NC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.